molecular formula C18H20FN3O4 B584767 (R)-Ofloxacin-d3 CAS No. 1346617-10-4

(R)-Ofloxacin-d3

Cat. No.: B584767
CAS No.: 1346617-10-4
M. Wt: 364.392
InChI Key: GSDSWSVVBLHKDQ-AHTUJLEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Ofloxacin-d3 is a deuterated form of ®-Ofloxacin, a chiral fluoroquinolone antibiotic. The deuterium atoms replace the hydrogen atoms in the molecular structure, which can enhance the compound’s stability and provide unique properties for research and pharmaceutical applications. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ofloxacin.

Scientific Research Applications

®-Ofloxacin-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

    Biology: Employed in metabolic studies to trace the pathways and interactions of ofloxacin in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of ofloxacin.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of drug formulations.

Mechanism of Action

Ofloxacin works by inhibiting the enzymes topoisomerase IV and DNA gyrase. These enzymes are needed by bacteria to copy and repair DNA. By inhibiting these enzymes, Ofloxacin prevents the bacteria from reproducing and repairing themselves .

Safety and Hazards

Ofloxacin can cause side effects, including nausea, diarrhea, insomnia, and headache. In rare cases, it can cause serious side effects, such as tendon damage, nerve damage, and mental health problems .

Future Directions

Research is ongoing to develop new fluoroquinolones with improved efficacy and safety profiles. This includes modifying the core structure of the fluoroquinolones to enhance their antibacterial activity and reduce the risk of side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ofloxacin-d3 involves the incorporation of deuterium atoms into the ofloxacin molecule. One common method is the catalytic hydrogenation of ®-Ofloxacin using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration without affecting the overall structure of the molecule.

Industrial Production Methods

Industrial production of ®-Ofloxacin-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high purity and yield. The deuterium gas used in the process is often sourced from specialized suppliers to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

®-Ofloxacin-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert ®-Ofloxacin-d3 to its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted analogs of ®-Ofloxacin-d3.

Comparison with Similar Compounds

Similar Compounds

    ®-Ofloxacin: The non-deuterated form of ®-Ofloxacin-d3, with similar antibacterial properties.

    Levofloxacin: A chiral isomer of ofloxacin with a similar mechanism of action but different pharmacokinetic properties.

    Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.

Uniqueness

®-Ofloxacin-d3 is unique due to the presence of deuterium atoms, which can enhance the compound’s stability and provide valuable information in pharmacokinetic and metabolic studies. The deuterium labeling allows researchers to trace the compound’s behavior in biological systems more accurately, making it a valuable tool in drug development and research.

Properties

IUPAC Name

(2R)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-AHTUJLEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@H](N4C=C(C3=O)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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